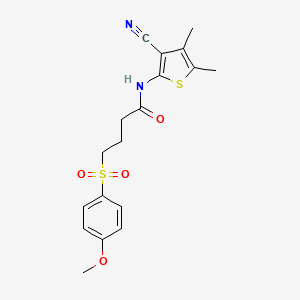
2-(2,2,2-Trifluoroacetyl)-3,4-dihydro-1H-isoquinoline-5-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “2-(2,2,2-Trifluoroacetyl)-3,4-dihydro-1H-isoquinoline-5-sulfonyl chloride” has been reported. For instance, trifluoromethylpyridines, which share some structural similarities, have been synthesized and used in the agrochemical and pharmaceutical industries . Another synthesis method involves the [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates .Scientific Research Applications
Structural Insights and Chemical Reactivity
Structural Analysis of Isoquinoline Derivatives : A study on derivatives of isoquinoline, including sulfonamide and sulfonyl chloride derivatives, provided structural insights, showing how steric effects and intramolecular hydrogen bonding influence their molecular conformations. These structural characteristics are crucial for their reactivity and potential applications in synthesis (S. Ohba et al., 2012).
Fluorine-19 NMR Spectrometry for Functional Group Identification : The use of trifluoromethanesulfonyl chloride for identifying oxygen, nitrogen, and sulfur functional groups via fluorine-19 NMR spectrometry highlights its utility in detailed organic structure and functionality analysis (F. Shue & T. Yen, 1982).
Copper(I)-Catalyzed Reactions for Isoquinolin-Imines Synthesis : A copper(I) chloride-catalyzed reaction involving sulfonyl azide and amine was described, efficiently generating 1,2-dihydroisoquinolin-3(4H)-imines. This method showcases the potential of using sulfonyl chlorides in catalytic reactions to synthesize complex heterocyclic compounds (Zhiyuan Chen et al., 2011).
Synthetic Applications
Versatile Sulfonating Agent for Amine Synthesis : The synthesis and use of 2-(1,3-Dioxan-2-yl)ethylsulfonyl chloride as a new sulfonating agent for amines demonstrated its efficacy in producing sulfonated amines. This compound was highlighted for its stability under various conditions and its potential in activating amines for further chemical transformations (Izumi Sakamoto et al., 2006).
Copper Catalysis in Sulfonylation of Aminoquinolines : A study discussed the copper-catalyzed C-H bond sulfonylation of aminoquinolines using arylsulfonyl chlorides. This reaction is significant for its selectivity and the functional group tolerance, leading to sulfonylated products that can be transformed into useful compounds (Hong-Wen Liang et al., 2015).
Safety and Hazards
properties
IUPAC Name |
2-(2,2,2-trifluoroacetyl)-3,4-dihydro-1H-isoquinoline-5-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF3NO3S/c12-20(18,19)9-3-1-2-7-6-16(5-4-8(7)9)10(17)11(13,14)15/h1-3H,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZFIAISRRHNEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=CC=C2)S(=O)(=O)Cl)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1936570-52-3 |
Source


|
| Record name | 2-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-5-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((4-fluorophenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)butanamide](/img/structure/B2693486.png)
![1-Phenyl-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2693488.png)


![N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B2693494.png)




![N-(4-methoxyphenyl)-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2693503.png)



